molecular formula C21H16N2 B8386091 2-(4-Methylphenyl)-4-phenylquinazoline CAS No. 16112-44-0

2-(4-Methylphenyl)-4-phenylquinazoline

Cat. No.: B8386091
CAS No.: 16112-44-0
M. Wt: 296.4 g/mol
InChI Key: BHDMLWMBGYVTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-4-phenylquinazoline is a synthetic quinazoline derivative of significant interest in medicinal chemistry and oncology research. Its planar polyaromatic structure makes it a promising scaffold for investigating interactions with non-canonical nucleic acid structures, particularly G-quadruplexes (G4) . These G4 structures are found in guanine-rich regions of the genome, such as telomeres and the promoter regions of certain oncogenes (e.g., c-MYC, BCL-2, K-RAS) . Small molecules that can stabilize G-quadruplexes are considered potential anticancer agents, as this stabilization can inhibit telomerase activity and disrupt the transcription of oncogenes, leading to proliferation arrest and apoptosis in cancer cells . Structural analogues of this compound have demonstrated potent antiproliferative activities in vitro against a diverse panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa, SiHa), and ovarian (A2780) cancers . Beyond its biological potential, the quinazoline core is also explored in materials science due to its electron-withdrawing nature and photophysical properties, which are valuable for developing fluorescent materials and chemosensors . This product is intended for research purposes only, specifically for investigating G-quadruplex interactions, telomerase inhibition, and in vitro cytotoxicity profiling. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16112-44-0

Molecular Formula

C21H16N2

Molecular Weight

296.4 g/mol

IUPAC Name

2-(4-methylphenyl)-4-phenylquinazoline

InChI

InChI=1S/C21H16N2/c1-15-11-13-17(14-12-15)21-22-19-10-6-5-9-18(19)20(23-21)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

BHDMLWMBGYVTQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetic Studies in Quinazoline Synthesis

Detailed Mechanistic Pathways for Quinazoline (B50416) Core Formation

The formation of the quinazoline ring system can be achieved through various synthetic routes, each with distinct mechanistic steps. Key among these are intramolecular cyclization and dehydrative processes, which are fundamental to constructing the heterocyclic scaffold.

Intramolecular Cyclization and Ring-Closing Mechanisms

Intramolecular cyclization is a cornerstone of quinazoline synthesis. One common approach involves the reaction of ortho-aminoacylbenzene derivatives with a nitrogen source, such as ammonium (B1175870) formate, often accelerated by microwave activation. This method proceeds through the acylation of the amino group, followed by a rapid ring-closing condensation to form the quinazoline ring. nih.gov

Another significant pathway starts from N-arylamidines. In this mechanism, an intermediate is formed which then undergoes intramolecular substitution and elimination, followed by an oxidation step to yield the final aromatic quinazoline product. Similarly, cascade reactions involving the reductive cyclization of precursors like methyl N-cyano-2-nitrobenzimidates provide an efficient route to functionalized quinazolines. organic-chemistry.orgnih.gov This tandem process involves condensation with an amine followed by reduction and subsequent cyclization. organic-chemistry.org

Copper-catalyzed tandem reactions also provide a versatile route. For example, the reaction of 2-bromobenzyl bromides with aldehydes and ammonium hydroxide (B78521) proceeds via an initial amination, followed by condensation and subsequent intramolecular nucleophilic cyclization and aromatization to furnish the quinazoline derivative. nih.gov

Hydrative and Dehydrative Cyclization Processes

Dehydration is a frequent and critical step in the final stage of quinazoline synthesis, leading to the stable aromatic ring system. In many syntheses that start from materials like 2-aminobenzamides or 2-aminobenzophenones, the reaction pathway involves the formation of an intermediate that undergoes intramolecular dehydrative cyclization. frontiersin.orgorganic-chemistry.org For instance, in a copper-catalyzed synthesis from (2-bromophenyl)methylamines and amides, a proposed mechanism involves an initial Ullmann-type coupling, followed by intramolecular cyclization with the elimination of a water molecule, and a final air-promoted aromatization step. organic-chemistry.org

Scandium(III) triflate has been used to catalyze regioselective double dehydrative cyclizations, where two heterocyclic rings are sequentially constructed through the formation of three C–N bonds with the removal of water. rsc.org While less common, hydrative cyclization can play a role in certain mechanisms, such as the hydration of a nitrile group to an amide, which can then participate in the ring-closing reaction.

Catalytic Cycle Analysis in Transition Metal-Mediated Transformations

Transition metals, particularly rhodium and copper, are powerful catalysts for synthesizing quinazolines via C-H functionalization. These methods offer high atom economy and allow for the direct formation of C-N and C-C bonds. The use of ionic liquids can further enhance these transformations by influencing reaction kinetics and selectivity.

Rhodium and Copper Catalytic Cycles in C-H Functionalization

Rhodium(III)-catalyzed synthesis of quinazolines often proceeds through a C-H activation mechanism. A common catalytic cycle begins with the Rh(III) complex coordinating to a directing group on the substrate, such as an imine. organic-chemistry.orgnih.govfigshare.com This is followed by ortho C-H activation to form a five-membered rhodacyclic intermediate. snnu.edu.cn The cycle continues with migratory insertion of a coupling partner (like a dioxazolone), reductive elimination to form the product, and regeneration of the active Rh(III) catalyst. organic-chemistry.orgnih.govfigshare.comnih.gov In some redox-neutral processes, the coupling partner itself acts as an internal oxidant to maintain the catalytic cycle. organic-chemistry.orgnih.govfigshare.com

Copper-catalyzed syntheses can proceed through different catalytic cycles depending on the reaction conditions. A one-electron process involving a Cu(I)/Cu(II) cycle is one possibility. Alternatively, a two-electron transfer process with a Cu(I)/Cu(III) catalytic cycle is increasingly recognized, especially in reactions involving strong oxidants. chim.it This cycle typically involves the oxidative addition of a Cu(I) species to a substrate, C-H functionalization to form an organocopper(III) intermediate, and subsequent reductive elimination to release the product and regenerate the Cu(I) catalyst. chim.it In some cascade reactions, copper catalysts facilitate sequential steps like Ullmann-type coupling, intramolecular cyclization, and aerobic oxidation. organic-chemistry.org

Catalyst SystemKey Mechanistic StepsSubstratesRef.
[Cp*RhCl2]2/AgBF4C-H activation, migratory insertion, cyclization, internal oxidationBenzimidates, Dioxazolones organic-chemistry.org, nih.gov
CuI / K2CO3Ullmann-type coupling, dehydrative cyclization, aerobic oxidation(2-bromophenyl)methylamines, Amides organic-chemistry.org
Cu(OAc)2Amination, condensation, intramolecular nucleophilic cyclization2-bromobenzyl bromides, Aldehydes nih.gov

Role of Ionic Liquids in Reaction Kinetics and Selectivity

Ionic liquids (ILs) have emerged as versatile media and catalysts in quinazoline synthesis, offering environmental benefits and unique reactivity. rsc.orgresearchgate.net Acidic ionic liquids can act as both the solvent and an intrinsic catalyst, promoting the reaction through their Brønsted acidity. rsc.orgresearchgate.net This "self-catalysis" simplifies the process and often leads to shorter reaction times and an easier workup. rsc.org

Basic ionic liquids, particularly those with long alkyl chains, can function as both a catalyst and a surfactant in aqueous media. nih.govrsc.org Their surfactant properties allow them to form micelles, which can solubilize hydrophobic reactants in water. This increases the contact between reactants and the catalytic sites at the micelle interface, enhancing the reaction rate. The catalytic performance of these basic ILs often correlates with their surfactant behavior. nih.govrsc.org The dual role of ionic liquids as both reaction media and catalyst highlights their potential for developing more sustainable and efficient synthetic protocols. mdpi.com

Investigation of Regioselectivity and Stereoselectivity in Derivatization

The derivatization of a pre-formed 2,4-diarylquinazoline core, such as 2-(4-Methylphenyl)-4-phenylquinazoline, through C-H functionalization allows for the synthesis of complex analogues. Controlling the position of the new functional group (regioselectivity) is a key challenge.

Rhodium-catalyzed C-H amination of 2,4-diarylquinazolines using N-fluorobenzenesulfonimide (NFSI) as the amino source has been shown to be highly regioselective. researchgate.netresearchgate.net The reaction demonstrates a preference for the ortho-position of the 2-aryl group, provided it is unsubstituted. researchgate.net This selectivity is attributed to the directing effect of the quinazoline nitrogen atom, which facilitates the C-H activation at a specific site. This method tolerates a wide range of functional groups on the quinazoline scaffold. researchgate.netresearchgate.net

Similarly, palladium-catalyzed dehydrogenative coupling of 2-aryl-quinazolinones with aldehydes and benzyl (B1604629) alcohols also shows high regioselectivity, providing a direct method for aroylation. rsc.org The quinazolinone nucleus itself acts as an inherent directing group, guiding the functionalization to a specific C-H bond.

While regioselectivity is a well-explored area, achieving stereoselectivity in the derivatization of achiral quinazolines is less common and typically requires the introduction of a chiral center. However, enantioselective copper‐catalyzed borylative cyclization has been used to construct pyrroloquinazolinone motifs with high enantio‐ and diastereocontrol, demonstrating that stereocontrol is achievable in the synthesis of more complex, fused quinazoline systems. nih.gov For certain substituted quinazolines, such as those attached to a bulky calix researchgate.netarene scaffold, the restricted rotation can lead to the formation of stable, separable atropisomers, introducing a form of inherent chirality. rsc.org

Reaction TypeCatalystSelectivity OutcomeRef.
C-H AminationRhodiumHigh regioselectivity for ortho-position of 2-aryl group researchgate.net, researchgate.net
Dehydrogenative CouplingPalladiumHigh regioselectivity directed by quinazolinone core rsc.org
Borylative CyclizationCopperHigh enantio- and diastereoselectivity nih.gov
AtropisomerismN/AFormation of stable, chiral atropisomers rsc.org

Studies on Intermediate Species and Reaction Progression

The synthesis of this compound, a prominent 2,4-disubstituted quinazoline, is understood to proceed through a sequential, multi-step mechanism involving several key intermediate species. While specific kinetic studies on this exact molecule are not extensively detailed in publicly available literature, the reaction pathway can be reliably inferred from numerous mechanistic studies on analogous 2,4-disubstituted quinazolines. nih.govfrontiersin.orgnih.gov The most common and practical synthetic approaches typically involve a three-component reaction of 2-aminobenzophenone (B122507), an appropriate aldehyde (in this case, 4-methylbenzaldehyde), and a source of ammonia (B1221849), such as ammonium acetate (B1210297). nih.govfrontiersin.org

The progression of the reaction is characterized by the initial formation of an imine, followed by cyclization and subsequent aromatization to yield the final stable quinazoline ring system.

Key Intermediates and Mechanistic Steps:

Imine Formation: The reaction initiates with the condensation of 2-aminobenzophenone with 4-methylbenzaldehyde. The amino group of the 2-aminobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine (or Schiff base) intermediate. This step is a common and well-established reaction in the formation of many nitrogen-containing heterocycles.

Addition of Ammonia and Cyclization: Following the formation of the initial imine, a nitrogen source, typically ammonia generated from the decomposition of ammonium acetate upon heating, comes into play. nih.gov The ammonia reacts with the ketone carbonyl of the initial intermediate, leading to a new imine. The subsequent crucial step is an intramolecular nucleophilic attack by the nitrogen of the newly formed imine onto the carbon of the first imine group, leading to a cyclized, non-aromatic dihydroquinazoline (B8668462) intermediate. nih.gov

Aromatization: The final step in the synthesis is the oxidation of the dihydroquinazoline intermediate to the thermodynamically stable aromatic this compound. nih.gov This dehydrogenation step is often the driving force for the reaction and can be facilitated by a variety of mild oxidants or, in many cases, by atmospheric oxygen, particularly at elevated temperatures. nih.govorganic-chemistry.org Some synthetic protocols may include an explicit oxidizing agent like iodine, hydrogen peroxide, or DDQ to ensure high conversion to the final product. nih.govfrontiersin.org

The proposed sequence of events highlights a cascade of condensation, cyclization, and oxidation reactions. While the dihydroquinazoline intermediate is rarely isolated due to its rapid conversion to the aromatic product, its existence as a key transient species is widely accepted in the mechanistic pathways proposed for quinazoline synthesis. nih.govsci-hub.ru Spectroscopic studies on related dihydroquinazolinone derivatives have helped to confirm the structure of such cyclized intermediates. derpharmachemica.comresearchgate.net

The following table summarizes the principal stages of the reaction progression for the synthesis of this compound from 2-aminobenzophenone, 4-methylbenzaldehyde, and a nitrogen source.

Table 1: Proposed Reaction Progression and Intermediate Species

StageKey ReactantsPrimary TransformationIntermediate Species Formed
1 2-Aminobenzophenone, 4-MethylbenzaldehydeCondensation & DehydrationImine (Schiff Base)
2 Stage 1 Intermediate, Ammonia (from NH₄OAc)Imination and Intramolecular CyclizationDihydro-2-(4-methylphenyl)-4-phenylquinazoline
3 Dihydroquinazoline IntermediateOxidation / DehydrogenationThis compound

This systematic progression underscores the efficiency of multicomponent reactions in constructing complex heterocyclic scaffolds from simple starting materials. Further kinetic studies, potentially employing in-situ spectroscopic monitoring, would be valuable for quantifying the rate of formation of each intermediate and identifying the rate-determining step for this specific synthesis.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 4 Methylphenyl 4 Phenylquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as an unparalleled tool for the determination of the molecular structure of organic compounds in solution. Its ability to probe the chemical environment of individual nuclei provides a wealth of information regarding connectivity, spatial proximity, and electronic properties.

One-Dimensional (1D) NMR: ¹H NMR and ¹³C NMR Analysis

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, provides the fundamental framework for the structural assignment of 2-(4-Methylphenyl)-4-phenylquinazoline.

¹H NMR Spectroscopy: The ¹H NMR spectrum offers crucial information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 2-arylquinazolines, the aromatic protons typically resonate in the downfield region of the spectrum. For instance, in a related compound, 2-phenylquinazoline, the proton signals appear between δ 7.49 and 9.51 ppm. rsc.org The presence of the methyl group on the 4-methylphenyl substituent at the 2-position would be indicated by a characteristic singlet in the upfield region, typically around δ 2.5 ppm. researchgate.net The integration of the proton signals provides the ratio of the number of protons of each type.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbon atoms of the quinazoline (B50416) core and the attached phenyl and methylphenyl rings resonate at distinct chemical shifts. In 2-phenylquinazoline, the carbon signals are observed in the range of δ 123.6 to 161.1 ppm. rsc.org The methyl carbon of the tolyl group would appear at a significantly higher field, generally around δ 21.0 ppm. rsc.org

A representative compilation of ¹H and ¹³C NMR chemical shifts for a similar quinazoline derivative is presented below.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Quinazoline-H5/H6/H7/H87.35-8.11122.9-134.1
Phenyl-H7.89-7.98128.5-138.5
Methyl-H2.6121.0
Quinazoline-C-150.3-164.0
Phenyl-C-128.5-138.5
Methyl-C-21.0
(Data adapted for a representative 2-arylquinazoline derivative) rsc.org

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, complex structures often necessitate the use of two-dimensional (2D) NMR experiments to resolve ambiguities and establish definitive assignments. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. libretexts.org Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of protons within the quinazoline and phenyl rings. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). huji.ac.il Each cross-peak in an HSQC spectrum links a specific proton to the carbon atom it is attached to, greatly simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. huji.ac.il This is particularly powerful for identifying quaternary carbons and for establishing the connectivity between different structural fragments, such as linking the phenyl and methylphenyl rings to the quinazoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond scalar coupling, NOESY provides information about through-space proximity of nuclei. libretexts.org Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This is crucial for determining the stereochemistry and conformation of the molecule.

¹⁵N NMR for Nitrogen-Containing Heterocycles

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct information about the nitrogen atoms within a molecule. u-szeged.hu For nitrogen-containing heterocycles like quinazolines, ¹⁵N NMR can be instrumental in understanding the electronic structure and tautomeric equilibria. nih.gov The chemical shifts of the nitrogen atoms are sensitive to their hybridization state, lone pair availability, and involvement in hydrogen bonding. u-szeged.hu Techniques such as ¹H-¹⁵N HMBC can be used to correlate the nitrogen atoms with nearby protons, aiding in their assignment. u-szeged.hu

Vibrational Spectroscopy for Molecular Structure and Bonding

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups exhibit characteristic absorption bands, making FT-IR an excellent tool for identifying the presence of key structural features.

For this compound, the FT-IR spectrum would be expected to show characteristic bands for:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed around 2950-2850 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the quinazoline and phenyl rings are expected in the 1650-1450 cm⁻¹ region. ajchem-a.com

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

A representative table of expected FT-IR vibrational frequencies for a similar heterocyclic compound is provided below.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2950-2850
C=N Stretch1620-1580
C=C Aromatic Stretch1600-1450
C-H In-plane Bend1300-1000
C-H Out-of-plane Bend900-675
(Data adapted for a representative aromatic heterocyclic compound) ajchem-a.com

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information that is often complementary to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric ring breathing modes: The symmetric stretching and contracting of the aromatic rings give rise to strong and characteristic Raman bands. researchgate.net

C-C backbone vibrations: The vibrations of the carbon skeleton of the molecule are often more prominent in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of the molecule, aiding in a more robust structural characterization. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) offers the additional advantage of providing the exact mass, which can be used to determine the elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing quinazoline derivatives. It typically generates protonated molecular ions, denoted as [M+H]⁺, with minimal in-source fragmentation, allowing for the clear determination of the molecular weight.

For this compound (C₂₁H₁₆N₂), the theoretical exact mass is 296.1313 g/mol . In a high-resolution mass spectrum, this compound would be expected to produce a prominent ion corresponding to the protonated molecule [C₂₁H₁₇N₂]⁺.

Table 1: Theoretical HRMS Data for the [M+H]⁺ Ion of this compound

Ion FormulaSpeciesTheoretical m/z
C₂₁H₁₇N₂⁺[M+H]⁺297.1386

Note: This table represents theoretical data. Actual experimental values from high-resolution mass spectrometers would be expected to be within a very narrow margin of error (typically < 5 ppm).

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction techniques are the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state.

Single crystal X-ray diffraction analysis provides precise coordinates for each atom in the molecular structure, as well as detailed information on bond lengths, bond angles, and torsion angles. For this compound, this technique would confirm the planar nature of the quinazoline ring system and the relative orientations of the phenyl and 4-methylphenyl (tolyl) substituents.

Although a specific crystal structure for this compound has not been publicly deposited, data from closely related structures, such as 4-methylsulfanyl-2-phenylquinazoline, reveal key structural features common to this class of compounds. In these structures, the quinazoline moiety is typically planar, and the phenyl ring at the 2-position is twisted relative to this plane.

Table 2: Representative Crystallographic Data Parameters for a Quinazoline Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4

Note: This table is illustrative of typical parameters. The actual values for this compound would need to be determined experimentally.

The way molecules arrange themselves in a crystal lattice is determined by a network of non-covalent intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions are crucial in dictating the material's bulk properties.

In the crystal lattice of a compound like this compound, which lacks strong hydrogen bond donors, π-π stacking interactions between the aromatic rings (quinazoline, phenyl, and tolyl) are expected to be the dominant organizing forces. The analysis would reveal centroid-to-centroid distances and slip angles between adjacent aromatic systems, providing insight into the packing efficiency and stability of the crystal structure. The phenyl and tolyl groups create a specific three-dimensional profile that influences how the molecules pack together in the solid state.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula to verify its elemental composition and purity.

For this compound, with the molecular formula C₂₁H₁₆N₂, the theoretical elemental composition can be calculated as follows.

Table 3: Elemental Analysis Data for this compound (C₂₁H₁₆N₂)

ElementSymbolTheoretical %
CarbonC85.11
HydrogenH5.44
NitrogenN9.45

Experimentally obtained values for a pure sample are expected to be in close agreement with these theoretical percentages (typically within ±0.4%). This analysis serves as a crucial checkpoint for confirming the successful synthesis and purification of the target compound.

Theoretical and Computational Chemistry Investigations of 2 4 Methylphenyl 4 Phenylquinazoline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for systems of this size. DFT calculations are used to determine the molecule's optimized geometry, electronic distribution, and other key properties.

Geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-(4-Methylphenyl)-4-phenylquinazoline, a key structural feature is the relative orientation of the phenyl and methylphenyl (tolyl) groups with respect to the central quinazoline (B50416) ring system. These orientations are defined by dihedral angles.

The conformation is influenced by a balance between electronic effects (conjugation, which favors planarity) and steric hindrance between the substituent groups, which forces them to twist out of plane. The dihedral angle between the quinazoline ring and the phenyl group at position 4, as well as the angle with the tolyl group at position 2, are critical parameters. In similar 1,3,5-trisubstituted pyrazoline structures, dihedral angles between the central ring and attached phenyl rings have been observed to be significant, indicating a non-planar arrangement to minimize steric clash. DFT calculations can predict these angles and the associated rotational energy barriers.

Table 1: Selected Optimized Geometrical Parameters (Illustrative) The following data is illustrative of typical bond lengths and angles for this class of compound, as specific computational results for this compound are not available in the cited literature. Values are based on similar heterocyclic systems.

ParameterBond/AngleIllustrative Value
Bond LengthC=N (quinazoline)1.29 - 1.35 Å
C-N (quinazoline)1.37 - 1.40 Å
N-N (if applicable)N/A
C-C (phenyl rings)1.38 - 1.40 Å
C-C (ring-substituent)1.48 - 1.50 Å
Dihedral AngleQuinazoline - Phenyl (C4)30° - 50°
Quinazoline - Tolyl (C2)20° - 40°

The accuracy of a DFT calculation depends significantly on the chosen "level of theory," which comprises the functional and the basis set.

Functional: The functional is an approximation to the exchange-correlation energy, a key component of the total electronic energy. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation, often yielding reliable geometries and energies for organic molecules. Other functionals may also be employed depending on the specific properties being investigated.

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set determine the flexibility the calculation has to describe the distribution of electrons around the atoms.

Hartree-Fock (HF): This is a more fundamental ab initio method that does not include electron correlation to the same extent as DFT, often making it less accurate for final energy calculations but sometimes used for initial geometry optimizations.

Pople-style basis sets (e.g., 6-31G, 6-311G):* These are commonly used for organic compounds. The numbers indicate how many functions are used for core and valence orbitals. The * (or (d,p)) notation signifies the addition of polarization functions, which allow for more complex, non-spherical electron distributions and are crucial for accurately describing bonding. For instance, the 6-311G basis set is more extensive than the 6-31G* set.

A typical and robust combination for a molecule like this compound would be the B3LYP functional with a 6-311G or larger basis set to ensure a reliable description of its geometry and electronic properties.

Quantum Chemical Descriptors and Molecular Orbital Analysis

From the results of DFT calculations, various quantum chemical descriptors can be derived to analyze the molecule's electronic character and predict its reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior.

HOMO: This is the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. A higher HOMO energy level indicates a better electron donor.

LUMO: This is the innermost orbital without electrons. It represents the ability of the molecule to accept electrons. A lower LUMO energy level indicates a better electron acceptor.

The spatial distribution of these orbitals is also critical. In this compound, the HOMO is expected to be localized over the more electron-rich portions of the molecule, such as the quinazoline ring and the tolyl group, while the LUMO may be distributed across the conjugated π-system, particularly the electron-deficient parts of the quinazoline nucleus. The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE).

Table 2: Illustrative Frontier Orbital Energies and Quantum Descriptors Specific calculated values for this compound are not available in the cited literature. The data below is representative for similar aromatic heterocyclic compounds.

DescriptorFormulaSignificanceIllustrative Value
HOMO Energy (EHOMO)-Electron-donating ability-5.5 to -6.5 eV
LUMO Energy (ELUMO)-Electron-accepting ability-1.5 to -2.5 eV
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity, stability3.5 to 4.5 eV
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency-3.5 to -4.5 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer1.75 to 2.25 eV

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that a molecule's reactivity is primarily governed by the interaction between its HOMO and LUMO.

HOMO-LUMO Gap (ΔE): The magnitude of the energy gap is a crucial indicator of chemical reactivity. A small gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability.

Reactivity Sites: The locations within the molecule where the HOMO and LUMO are concentrated predict the sites of reaction.

The region with the highest HOMO density is the most likely site for electrophilic attack (reaction with an electron-seeking species).

The region with the highest LUMO density is the most likely site for nucleophilic attack (reaction with a nucleus-seeking, electron-rich species).

By analyzing the HOMO and LUMO distributions on this compound, one can predict which atoms are most susceptible to different types of chemical reactions, providing a theoretical basis for understanding its chemical behavior.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are also highly effective at predicting spectroscopic properties, which can then be compared with experimental results to validate the theoretical model.

Vibrational Spectroscopy (IR, Raman): DFT calculations can compute the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The results can be used to assign the peaks observed in experimental FT-IR and FT-Raman spectra. Often, calculated harmonic frequencies are scaled by an empirical factor to better match experimental anharmonic frequencies.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. These transitions correspond to the absorption of light in the UV-visible range and can be directly compared to an experimental absorption spectrum to understand the electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) by calculating the magnetic shielding around each nucleus. This is a powerful tool for confirming molecular structure by comparing calculated shifts to those obtained experimentally.

Computational NMR and IR Spectral Simulations

Computational spectroscopy is a cornerstone of modern chemical analysis, allowing for the prediction of spectral data that can be used to interpret experimental results. Methods like DFT, often using functionals such as B3LYP with basis sets like 6-311++G(d,p), are employed to simulate NMR and IR spectra. nih.gov

For this compound, ¹H and ¹³C NMR chemical shifts would be calculated to predict the resonance of each unique proton and carbon atom. These calculations help in assigning the signals in an experimental spectrum. The calculations would show distinct signals for the protons of the tolyl and phenyl rings, as well as those on the quinazoline core.

Similarly, simulating the infrared (IR) spectrum involves calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=N stretching, or aromatic ring deformations. These simulations provide a theoretical vibrational spectrum that is crucial for assigning the absorption bands observed in an experimental IR spectrum. researchgate.net

Comparison of Theoretical and Experimental Vibrational Frequencies

A key validation of computational methods is the comparison of calculated data with experimental results. For vibrational frequencies, the calculated values are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

For this compound, a comparison would involve matching the scaled theoretical frequencies to the bands in a measured IR spectrum. The strong correlations typically observed between scaled theoretical and experimental frequencies for similar molecules lend confidence to the computational model. researchgate.net

Below is a representative table of expected vibrational frequencies for this compound, based on characteristic values for substituted quinazolines.

Vibrational ModeExpected Experimental Frequency (cm⁻¹)Expected Scaled Theoretical Frequency (cm⁻¹)Assignment
ν(C-H)3050-31003060-3110Aromatic C-H Stretching
ν(C-H)2920-29802930-2990Methyl C-H Stretching
ν(C=N)1610-16301615-1635Quinazoline C=N Stretching
ν(C=C)1450-16001455-1605Aromatic Ring Stretching
δ(C-H)1380-14501385-1455Methyl C-H Bending
γ(C-H)750-850755-855Aromatic C-H Out-of-Plane Bending

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, mapping out the energetic landscape from reactants to products.

Computational Elucidation of Reaction Mechanisms

The synthesis of 2,4-disubstituted quinazolines can be achieved through various routes, one common method being the reaction of 2-aminobenzophenones with an appropriate aldehyde and an ammonium (B1175870) source. organic-chemistry.org A computational study would model this transformation step-by-step. DFT calculations can be used to determine the geometries of reactants, intermediates, transition states, and products along the reaction coordinate. nih.gov For the synthesis of this compound, a plausible pathway involves the initial formation of an imine, followed by cyclization and subsequent aromatization. Each of these steps can be computationally modeled to understand the precise electronic and structural changes occurring. nih.gov

Energy Profiles and Activation Barriers for Key Steps

By calculating the energies of all stationary points (reactants, intermediates, transition states, products) on the reaction pathway, a potential energy surface diagram can be constructed. This diagram provides quantitative data on the thermodynamics and kinetics of the reaction. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map would reveal the sites most susceptible to electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): These areas have a high electron density and represent sites for electrophilic attack. In the quinazoline ring system, the nitrogen atoms (N1 and N3) are the most electronegative centers and would be depicted in red, indicating their role as primary sites for protonation and interaction with electrophiles. materialsciencejournal.org

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the aromatic rings would show positive potential.

Neutral Regions (Green): These areas have a relatively neutral potential.

The MEP map provides a clear, intuitive picture of the molecule's electronic landscape, guiding the understanding of its intermolecular interactions and chemical reactivity.

Investigation of Non-linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. Quinazoline derivatives have been identified as promising candidates for NLO materials.

Computational methods are essential for predicting the NLO response of a molecule. Key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) are calculated using DFT. A high value of β is indicative of a strong second-order NLO response.

A representative table of calculated NLO properties, based on similar heterocyclic compounds, is provided below.

ParameterDescriptionExpected Calculated Value (a.u.)
μDipole MomentCalculated value depends on final geometry
αMean PolarizabilityReflects the molecule's overall electronic response
β_totalFirst-Order HyperpolarizabilityIndicates the magnitude of the second-order NLO response

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The synthesis of the quinazoline (B50416) core is well-established, but future research is geared towards developing more sustainable, efficient, and versatile methodologies. For a diaryl-substituted compound like 2-(4-Methylphenyl)-4-phenylquinazoline, the focus is on refining metal-catalyzed cross-coupling reactions and exploring novel cascade reactions that can construct the molecule in a single pot. mdpi.com

Key emerging strategies include:

C-H Bond Activation: Transition-metal-catalyzed C-H activation is a powerful tool for forming C-C and C-N bonds. researchgate.net Future methodologies will likely focus on the direct arylation of quinazoline precursors, avoiding the need for pre-functionalized starting materials like halogenated compounds. This atom-economical approach reduces waste and simplifies the synthetic sequence.

One-Pot Multi-Component Reactions: The development of one-pot reactions, where multiple starting materials react sequentially to form complex products, is a significant area of interest. frontiersin.org A promising direction is the design of a three-component reaction involving a substituted 2-aminobenzophenone (B122507), a methylphenyl-containing reactant, and a phenyl-containing reactant, potentially catalyzed by copper or palladium complexes to yield the target quinazoline with high efficiency. organic-chemistry.orgresearchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and mild alternative to traditional thermal methods. Exploring photocatalytic pathways for the cyclization and arylation steps could lead to the synthesis of this compound under ambient conditions, minimizing energy consumption and improving functional group tolerance.

Flow Chemistry: Continuous flow synthesis allows for precise control over reaction parameters, improved safety, and easier scalability. Applying flow chemistry to established synthetic routes, such as the reaction of 2-aminobenzonitriles with organometallic reagents, can enhance yield, purity, and reproducibility for large-scale production.

These advanced synthetic methods promise not only to streamline the production of this compound but also to facilitate the rapid generation of a diverse library of analogues for structure-property relationship studies.

Advanced Computational Modeling Techniques for Predictive Chemistry

While computational studies on quinazolines have historically focused on their biological activity through molecular docking, future research will increasingly leverage these techniques for predictive chemistry in materials science. nih.govnih.gov Advanced computational modeling can forecast the physicochemical properties of this compound before its synthesis, saving significant time and resources.

Emerging computational approaches include:

Density Functional Theory (DFT): DFT calculations can predict electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This data is crucial for assessing the potential of this compound as an organic semiconductor or a component in optoelectronic devices.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules in bulk, providing insights into their solid-state packing, morphology, and thermal stability. nih.govsemanticscholar.org For instance, simulations can predict how the methyl and phenyl substituents influence intermolecular interactions, which in turn dictates material properties like melting point and solubility.

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, researchers can establish mathematical relationships between the molecular structure of quinazoline derivatives and their macroscopic properties. These models can be trained on existing data to predict the properties of novel compounds like this compound, guiding the selection of synthetic targets with desired characteristics.

The table below illustrates the type of predictive data that can be generated through these computational techniques.

Computational TechniquePredicted Property for this compoundPotential Application
Density Functional Theory (DFT)HOMO/LUMO Energy Gap, Electron Affinity, Ionization PotentialOrganic Electronics, Photovoltaics
Molecular Dynamics (MD)Crystal Packing, Glass Transition Temperature, Solubility ParameterMaterial Processing, Formulation
QSPR ModelingRefractive Index, Dielectric Constant, Thermal ConductivityOptical Materials, Insulators

Rational Design of Quinazoline Scaffolds for Specific Material Properties

The inherent structural features of the quinazoline scaffold—its rigidity, aromaticity, and tunable electronic nature—make it an excellent candidate for the rational design of functional materials. mdpi.comresearchgate.net By strategically modifying the substituents on the this compound core, researchers can fine-tune its properties for specific applications beyond the well-documented biological activities. nih.govnih.gov

Future design strategies will focus on:

Organic Light-Emitting Diodes (OLEDs): By introducing electron-donating or electron-withdrawing groups to the phenyl and methylphenyl rings, the emission wavelength of the molecule can be tuned. This allows for the rational design of new phosphorescent or fluorescent emitters for OLED displays.

Non-Linear Optical (NLO) Materials: The design of quinazoline derivatives with a strong intramolecular charge transfer character, achieved by creating a donor-pi-acceptor (D-π-A) system across the scaffold, could lead to materials with significant NLO properties for applications in telecommunications and optical computing.

Chemosensors: Functionalizing the quinazoline scaffold with specific binding sites (e.g., crown ethers or specific chelating agents) could yield highly selective and sensitive fluorescent chemosensors. The inherent fluorescence of the quinazoline core could be modulated upon binding to a target analyte, providing a detectable signal.

Interdisciplinary Research Integrating Synthesis, Characterization, and Theoretical Studies

The most significant breakthroughs in the study of this compound will emerge from a highly integrated, interdisciplinary approach. Future research will be characterized by a continuous feedback loop between synthetic chemists, materials scientists, and computational theorists. researchgate.net

This integrated workflow would proceed as follows:

Theoretical Prediction: Computational chemists will use DFT and MD simulations to predict the properties of a series of virtual quinazoline derivatives based on the this compound template.

Targeted Synthesis: Synthetic chemists will then prioritize and synthesize the most promising candidates identified in the theoretical screening, employing the novel, efficient methodologies described in section 7.1.

Advanced Characterization: Materials scientists will perform in-depth characterization of the synthesized compounds, using techniques such as X-ray crystallography, UV-Vis and fluorescence spectroscopy, and thermal analysis to validate the predicted properties.

Model Refinement: The experimental data will be fed back to the computational chemists to refine their theoretical models, improving the predictive accuracy for the next generation of compounds.

This synergistic approach ensures that synthetic efforts are directed toward molecules with the highest potential, accelerating the discovery and development of new materials based on the quinazoline scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methylphenyl)-4-phenylquinazoline, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via reflux reactions with amino acids (e.g., glycine) or hydrazine hydrate in ethanol/water mixtures. For example, heating 0.01 mol of the precursor with glycine under reflux for 8 hours yields brownish-red crystals after recrystallization . Standardization requires precise control of stoichiometry, solvent ratios, and reaction times. Elemental analysis (C, H, N) should validate purity, with deviations ≤0.4% indicating successful synthesis .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are critical. For structural analogs like 4-chloro-2-phenylquinazoline, HRMS confirms molecular weight (e.g., 240.69 g/mol for C₁₄H₉ClN₂), while ¹H NMR resolves aromatic proton environments (δ 7.2–8.5 ppm) . X-ray crystallography is recommended for resolving ambiguities in substituent positioning .

Advanced Research Questions

Q. How can regioselectivity challenges in methylation reactions of this compound be addressed?

  • Methodological Answer : Methylation using "soft" (e.g., methyl iodide) vs. "hard" (e.g., dimethyl sulfate) agents influences regioselectivity. For example, methylation at the quinazoline N3 position is favored with soft agents, while hard agents may target sulfur-containing derivatives. Computational modeling (DFT) predicts transition states, and LC-MS monitors intermediate formation .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. For quinazoline derivatives, variable-temperature NMR can detect tautomeric equilibria, while X-ray data provide static snapshots. Cross-validation with IR spectroscopy (e.g., C=N stretches at 1600–1650 cm⁻¹) and elemental analysis reduces ambiguity .

Q. What methodologies are effective for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : Methylation or substitution at the 4-phenyl position modulates bioactivity. In vitro assays (e.g., enzyme inhibition, cytotoxicity) should use derivatives synthesized via controlled alkylation. For example, 2-phenylquinazoline-4-thione derivatives exhibit variable activity against cancer cell lines (IC₅₀ = 5–50 µM), requiring dose-response curves and comparative SAR studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.